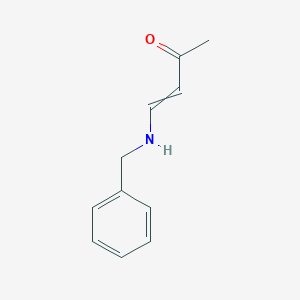

4-(Benzylamino)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-(benzylamino)but-3-en-2-one |

InChI |

InChI=1S/C11H13NO/c1-10(13)7-8-12-9-11-5-3-2-4-6-11/h2-8,12H,9H2,1H3 |

InChI Key |

CQWWYPKMJPSBJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CNCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 4 Benzylamino but 3 En 2 One

Conventional and Advanced Synthetic Routes to 4-(Benzylamino)but-3-en-2-one

Condensation Reactions for this compound Synthesis

The most direct and conventional method for the synthesis of this compound is the condensation reaction between a β-dicarbonyl compound, acetylacetone (B45752), and a primary amine, benzylamine (B48309). This reaction is typically carried out by heating the two reactants, often in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the product.

The mechanism of this reaction is believed to proceed through the initial formation of an enol-imine tautomer. The more nucleophilic amine attacks one of the carbonyl groups of acetylacetone to form a hemiaminal intermediate, which then dehydrates to form an enol-imine. This intermediate subsequently tautomerizes to the more thermodynamically stable keto-enamine form, this compound, which is stabilized by intramolecular hydrogen bonding and conjugation. The reaction is generally high-yielding, though it can require elevated temperatures and prolonged reaction times.

Multi-Component Reactions for this compound Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more reactants, thereby increasing efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not extensively documented, the synthesis of its derivatives through such strategies has been explored.

A notable example is the palladium-catalyzed four-component carbonylative addition reaction. This reaction brings together an aryl bromide, an amine, an alkyne, and carbon monoxide to construct a variety of enaminone structures. thieme.deresearchgate.net This methodology offers a convergent approach to structurally diverse enaminones with good yields and high selectivity. thieme.de

| Aryl Bromide | Amine | Alkyne | Yield (%) |

|---|---|---|---|

| Bromobenzene | Benzylamine | 1-Pentyne | 78 |

| 4-Bromotoluene | Aniline | Phenylacetylene | 85 |

| 1-Bromo-4-methoxybenzene | Cyclohexylamine | 1-Hexyne | 82 |

| 1-Bromonaphthalene | Benzylamine | 1-Pentyne | 75 |

Chemo- and Regioselective Considerations in this compound Formation

When unsymmetrical β-dicarbonyl compounds are used as starting materials for the synthesis of enaminones, the issue of chemo- and regioselectivity arises. The amine can potentially react with either of the two non-equivalent carbonyl groups, leading to the formation of regioisomers.

In the case of β-ketoesters, the reaction with a primary amine is highly regioselective. The amine preferentially attacks the more electrophilic ketone carbonyl group over the less reactive ester carbonyl, leading to the formation of a single regioisomer. This selectivity is a key advantage in the synthesis of functionalized enaminones.

For unsymmetrical β-diketones, such as 1-phenyl-1,3-butanedione, the regioselectivity of the reaction with an amine like benzylamine can be influenced by the reaction conditions and the catalyst used. Gold-catalyzed reactions, for instance, have been shown to influence the regiochemical outcome of the nucleophilic attack on the dicarbonyl system. doi.org The interplay of steric and electronic factors of the substituents on the β-dicarbonyl compound, as well as the nature of the catalyst, determines which carbonyl group is preferentially attacked. doi.org

Catalytic Approaches for Enhanced Synthesis of this compound

To overcome the limitations of conventional methods, such as harsh reaction conditions and long reaction times, various catalytic systems have been developed to promote the synthesis of β-enaminones.

Transition Metal-Catalyzed Syntheses

A variety of transition metal catalysts have been found to be effective in promoting the condensation of β-dicarbonyl compounds with primary amines to yield β-enaminones under milder conditions and with improved efficiency. researchgate.netnih.gov These catalysts function as Lewis acids, activating the carbonyl group towards nucleophilic attack by the amine.

Several transition metal salts and complexes have been successfully employed, including those of gold, silver, iron, cobalt, lanthanum, and zinc. thieme.denih.gov For example, a combination of [(PPh3)AuCl]/AgOTf has been shown to be a highly efficient catalyst for the synthesis of β-enaminones and β-enaminoesters from 1,3-dicarbonyl compounds and primary amines under solvent-free conditions at room temperature. thieme.de

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [(PPh3)AuCl]/AgOTf | Acetylacetone, Benzylamine | Solvent-free, rt | 95 | thieme.de |

| Fe(III) ammonium (B1175870) nitrate | 1,3-Dicarbonyls, Primary amines | Solvent-free, rt | 69-92 | nih.gov |

| CoCl2 | 1,3-Dicarbonyls, Amines | Solvent-free, rt | 75-95 | nih.gov |

| LaCl3·7H2O | β-Keto carbonyls, Amines | CH2Cl2, rt | 85-93 | nih.gov |

| Zn(OTf)2 | 1,3-Dicarbonyls, Amines | Solvent-free | High | researchgate.net |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis. In the context of β-enaminone synthesis, various small organic molecules have been employed as catalysts. Proline and its derivatives, for instance, are known to catalyze a wide range of organic transformations, including the formation of enamines and enaminones.

The mechanism of proline-catalyzed enaminone formation involves the initial formation of an enamine intermediate from the catalyst and the β-dicarbonyl compound. This activated enamine then reacts with the primary amine, followed by the release of the catalyst to complete the catalytic cycle. This approach often provides high yields and can be performed under mild conditions.

Furthermore, novel organocatalysts based on enaminone and benzenediamine scaffolds have been synthesized and evaluated for their catalytic activity. mdpi.com These catalysts, which possess hydrogen bond donor capabilities, have been successfully applied in Michael addition reactions, showcasing the potential of enaminone-derived structures in asymmetric catalysis. mdpi.com

| Substrate (Aniline) | Catalyst | Yield (%) | diastereomeric ratio (cis:trans) | enantiomeric excess (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Proline derivative | 85 | 99:1 | 99 | nih.gov |

| 4-Methoxyaniline | Proline derivative | 82 | 98:2 | 98 | nih.gov |

| 4-Chloroaniline | Proline derivative | 75 | 99:1 | 97 | nih.gov |

Photocatalytic Methods for this compound

The synthesis of β-enaminones, including this compound, has seen significant advancements through the application of photocatalysis. These methods offer environmentally benign alternatives to traditional synthetic routes, often proceeding under mild reaction conditions with high efficiency. Visible light, a renewable energy source, is typically employed to initiate these chemical transformations, minimizing the need for harsh reagents and reducing energy consumption. beilstein-archives.org

One prominent photocatalytic approach involves a dual photoredox and nickel catalytic system. beilstein-journals.orgsemanticscholar.orgnih.gov This methodology has been successfully applied to forge the enaminone scaffold from precursors like 3-bromochromones through a Michael reaction of an amine with an electron-deficient alkene moiety, followed by a photocatalyzed debromination. beilstein-journals.orgsemanticscholar.orgnih.gov Mechanistic studies of this dual catalytic system suggest the formation of a ternary Ni-complex with the 3-bromochromone (B1268052) and a pyridinium (B92312) salt is crucial for activating the α,β-unsaturated system towards nucleophilic addition. beilstein-journals.orgsemanticscholar.org

Another innovative strategy is the visible-light-induced photocatalyst-free synthesis of β-enaminones. This method utilizes 4-acyl-1,4-dihydropyridines (4-acyl-1,4-DHPs) as dual-function reagents that act as both reductants and radical initiators for the photo-acylation of vinyl azides. rsc.org This approach is noted for its broad substrate scope and excellent functional group tolerance. rsc.org

The general scheme for the photocatalytic synthesis of β-enaminones can be summarized in the following table, highlighting different catalytic systems and their respective precursors.

Table 1: Overview of Photocatalytic Methods for β-Enaminone Synthesis

| Catalytic System | Precursors | Key Features |

|---|---|---|

| Dual Photoredox and Nickel Catalysis | 3-Bromochromones, Amines | High yields, Total trans selectivity, Mild conditions |

| Visible-light induced, Photocatalyst-free | Vinyl azides, 4-Acyl-1,4-dihydropyridines | Environmentally friendly, Broad functional group tolerance |

Mechanistic Investigations into the Formation of this compound

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. Mechanistic studies provide insights into the reaction kinetics, the nature of intermediates, and the energetic profiles of different reaction pathways.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently react to form the final products. nih.govwikipedia.org Their identification and characterization are essential for a complete understanding of the reaction mechanism. In the context of enaminone synthesis, various intermediates have been proposed and, in some cases, identified.

For instance, in photocatalytic systems, the generation of radical intermediates is a common feature. beilstein-archives.orgbeilstein-journals.org In the dual photoredox and nickel-catalyzed synthesis, a key intermediate is a ternary Ni-complex that activates the substrate towards nucleophilic attack. beilstein-journals.orgsemanticscholar.org In photocatalyst-free methods, radical mechanisms and anionic intermediates have been highlighted through Hammett analysis. rsc.org Trapping experiments, a powerful tool for detecting reactive intermediates, have been used to confirm the presence of specific transient species. rsc.orgnih.gov

The following table summarizes key intermediates identified or proposed in different synthetic routes to β-enaminones.

Table 2: Key Reaction Intermediates in β-Enaminone Synthesis

| Synthetic Method | Proposed/Identified Intermediates | Method of Identification |

|---|---|---|

| Dual Photoredox and Nickel Catalysis | Ternary Ni-complex, Nitrogen-centered radicals | Mechanistic Studies |

| Visible-light induced, Photocatalyst-free | Conjugated enamine radical, Anionic intermediates | TEMPO trapping, Isotopic labeling, Hammett analysis |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has emerged as a powerful tool for investigating reaction mechanisms at a molecular level. mit.edunih.govsemanticscholar.org Density Functional Theory (DFT) calculations can be used to explore potential reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most favorable reaction route.

For complex multi-component reactions leading to enamine-containing products, computational studies have been instrumental in elucidating the catalytic cycle and the origin of stereoselectivity. nih.gov By modeling the energy barriers for the formation of different intermediates, researchers can understand why certain pathways are preferred over others. nih.gov This predictive capability can guide the rational design of new catalysts and reaction conditions to improve the synthesis of compounds like this compound. mit.edu For example, computational models can predict which precursor molecules are most likely to react together to form a desired product, saving significant time and resources in the laboratory. mit.edu

Advanced Structural Characterization and Conformational Analysis of 4 Benzylamino but 3 En 2 One

High-Resolution Spectroscopic Techniques for 4-(Benzylamino)but-3-en-2-one Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of this compound in solution. These techniques provide insights into the connectivity of atoms, the stereochemistry, and the electronic environment within the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry of this compound. Due to the presence of a C=C double bond and the potential for restricted rotation around the C-N bond, the molecule can exist as different stereoisomers.

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, establishing the connectivity between adjacent protons. For this compound, COSY would reveal the coupling between the vinylic protons and the methylene (B1212753) protons of the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of the carbon atoms in the molecule based on the more easily assigned proton spectrum.

The stereochemistry, specifically the configuration around the C=C double bond (E/Z isomerism), can be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) . NOESY detects through-space interactions between protons that are in close proximity. For the Z-isomer, a NOE would be expected between the N-H proton and the vinylic proton.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data is representative for this class of compounds and has been compiled from general knowledge of β-enaminones. Specific experimental data for this compound is not publicly available.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | ~2.1 | ~29 |

| 2 (C=O) | - | ~195 |

| 3 (CH) | ~5.1 | ~96 |

| 4 (CH) | ~7.2 | ~160 |

| N-H | ~10.5 (broad) | - |

| Benzyl CH₂ | ~4.4 | ~48 |

| Benzyl C (ipso) | - | ~138 |

| Benzyl C (ortho) | ~7.3 | ~127 |

| Benzyl C (meta) | ~7.4 | ~129 |

| Benzyl C (para) | ~7.3 | ~128 |

Detailed Analysis of Vibrational Spectroscopy (Infrared and Raman) and Band Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of specific bonds. A key feature of β-enaminones is the presence of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. This interaction leads to a significant red-shift of both the N-H and C=O stretching frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Band Correlation: By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands can be achieved.

Interactive Data Table: Representative Vibrational Frequencies for this compound

Disclaimer: The following data is representative for this class of compounds and has been compiled from general knowledge of β-enaminones. Specific experimental data for this compound is not publicly available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H stretch (H-bonded) | 3200-3400 | Medium | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Medium |

| C=O stretch (H-bonded) | 1600-1640 | Strong | Medium |

| C=C stretch | 1550-1580 | Strong | Strong |

| N-H bend | 1500-1550 | Medium | Weak |

| C-N stretch | 1250-1350 | Strong | Medium |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum gives valuable structural information.

Common fragmentation pathways for β-enaminones include α-cleavage and McLafferty rearrangement. For this compound, a characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Other significant fragments would arise from the loss of small neutral molecules like CO or CH₃.

Interactive Data Table: Representative Mass Spectrometry Fragmentation Data for this compound

Disclaimer: The following data is representative for this class of compounds and has been compiled from general knowledge of β-enaminones. Specific experimental data for this compound is not publicly available.

| m/z | Proposed Fragment |

| 175 | [M]⁺ |

| 160 | [M - CH₃]⁺ |

| 132 | [M - COCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallographic Investigations of this compound

Determination of Molecular Conformation and Torsional Angles

X-ray crystallography would reveal the preferred conformation of this compound in the solid state. A key feature of β-enaminones is the formation of a six-membered pseudo-ring through an intramolecular N-H···O hydrogen bond. This hydrogen bond significantly influences the planarity of the enaminone backbone.

Interactive Data Table: Representative Torsional Angles for a β-Enaminone Structure

Disclaimer: The following data is representative for this class of compounds and has been compiled from general knowledge of β-enaminones. Specific experimental data for this compound is not publicly available.

| Torsional Angle | Description | Expected Value (°) |

| O=C-C=C | Planarity of the enone moiety | ~0 |

| C-C=C-N | Planarity of the enamine moiety | ~180 |

| C=C-N-C(benzyl) | Orientation of the benzyl group | Variable |

| C-N-C-C(phenyl) | Rotation around the N-CH₂ bond | Variable |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in the Solid State

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Understanding these interactions is important for explaining the physical properties of the compound, such as its melting point and solubility.

Hydrogen Bonding: Besides the intramolecular N-H···O hydrogen bond, intermolecular hydrogen bonds could also be present, potentially involving weaker C-H···O interactions.

π-Stacking: The presence of the aromatic benzyl group introduces the possibility of π-stacking interactions between the phenyl rings of adjacent molecules. These interactions, where the aromatic rings are arranged in a parallel or T-shaped fashion, contribute to the stability of the crystal lattice. Analysis of the crystal packing would reveal the nature and geometry of these π-stacking interactions.

Exploration of Polymorphism and Co-crystallization in this compound Systems

The solid-state structure of active pharmaceutical ingredients (APIs) and functional organic materials profoundly influences their physical and chemical properties, such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in crystal engineering.

For enaminone systems like this compound, the potential for polymorphism arises from the molecule's conformational flexibility, particularly rotation around single bonds, and the possibility of different hydrogen-bonding arrangements in the crystal lattice. While specific studies on the polymorphism of this compound are not extensively documented, the broader class of enaminones is known to exhibit rich structural diversity. The characteristic intramolecular N-H···O hydrogen bond forms a stable six-membered ring, but intermolecular interactions can vary, leading to different packing motifs and potentially different polymorphic forms.

Co-crystallization represents a strategic approach to modify the physicochemical properties of a compound without altering its covalent structure nih.govugr.esbrieflands.com. The formation of co-crystals is governed by non-covalent interactions, primarily hydrogen bonding, but also π-stacking and van der Waals forces ugr.es. Enaminones are excellent candidates for co-crystal formation due to the presence of both hydrogen bond donors (the N-H group) and acceptors (the C=O group).

Recent research has demonstrated the successful design of charge-transfer co-crystals using enaminone-based compounds as electron donors and acceptors like 1,2,4,5-tetracyanobenzene (TCNB) acs.org. These studies reveal that co-crystallization can significantly alter the optical properties of the materials, inducing red-shifts in emission spectra through the formation of mixed-stacked structures with robust hydrogen bonds and π···π interactions acs.org. The selection of a suitable co-former is crucial and is often guided by principles of supramolecular chemistry, such as the analysis of hydrogen bond synthons ugr.esnih.gov. For this compound, co-formers containing complementary functional groups, such as carboxylic acids or other amides, could be explored to generate novel crystalline phases with tailored properties.

Techniques for inducing co-crystallization are varied and include both solid-state and solution-based methods. Solid-state grinding, reaction crystallization, and slow evaporation from solution are common approaches to screen for and produce co-crystals nih.govmdpi.comnih.gov. The resulting structures are then typically characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis to confirm the formation of a new crystalline phase.

Computational Chemistry for Structural and Conformational Insights into this compound

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijnc.irnih.govarxiv.org It is effective for optimizing molecular geometries, calculating energies, and predicting spectroscopic properties. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure.

Studies on similar enaminone structures often employ hybrid functionals like B3LYP or B3P86 combined with basis sets such as 6-311G** or 6-311++G** to achieve a balance between accuracy and computational cost. ijnc.irresearchgate.net These calculations typically confirm that the most stable form is the keto-amine tautomer, which is stabilized by a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen. researchgate.netresearchgate.net The geometry optimization process minimizes the energy of the molecule to find its equilibrium structure, providing precise data on bond lengths, bond angles, and dihedral angles.

DFT calculations can also be used to compute vibrational frequencies. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netresearchgate.net For instance, the stretching frequency of the N-H bond involved in the intramolecular hydrogen bond is a key indicator of its strength.

Below is a table summarizing typical theoretical data obtained from DFT calculations on enaminone structures.

| Parameter | Method/Basis Set | Calculated Value |

| N-H Bond Length | B3LYP/6-311++G | ~1.03 Å |

| C=O Bond Length | B3LYP/6-311++G | ~1.25 Å |

| N···O Distance (Hydrogen Bond) | B3LYP/6-311++G | ~2.65 Å |

| N-H···O Bond Angle | B3LYP/6-311++G | ~145° |

| ν(N-H) Frequency | B3LYP/6-311++G | ~3180 cm⁻¹ |

| ν(C=O) Frequency | B3LYP/6-311++G | ~1650 cm⁻¹ |

Note: These values are representative for enaminone systems and may vary slightly for this compound.

Molecular Dynamics Simulations for Conformational Landscapes in Solution

While DFT provides insights into the static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions in different environments, such as in solution. nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. nih.gov This allows for the exploration of the molecule's conformational landscape, revealing which shapes (conformers) are most frequently adopted in solution and the energy barriers between them. lumenlearning.comnih.gov

Key insights from MD simulations would include:

Conformational Flexibility: Analysis of the dihedral angles along the molecule's backbone would show the degree of rotation around single bonds, particularly the C-N bond and the bonds within the benzyl group.

Solvent Interactions: The simulation can reveal how solvent molecules arrange around the solute and form hydrogen bonds, which influences its solubility and conformational preferences.

Stability of Hydrogen Bonds: MD can assess the stability and dynamics of the intramolecular N-H···O hydrogen bond in a solvent, showing how often it breaks and reforms.

The results of an MD simulation are often visualized through trajectory analysis and quantified by calculating properties like the radius of gyration, root-mean-square deviation (RMSD) from the starting structure, and radial distribution functions (RDFs) to describe solvent structuring. nih.gov

Quantum Chemical Characterization of Intramolecular Interactions and Resonance Structures

The electronic structure of this compound is characterized by a conjugated π-system that extends from the nitrogen atom to the oxygen atom (N-C=C-C=O). This electron delocalization is best described by resonance theory. wikipedia.orglibretexts.org

The primary resonance contributors for the enaminone backbone are:

A neutral structure with a nitrogen lone pair and distinct single and double bonds.

A zwitterionic structure where the nitrogen lone pair forms a double bond with the adjacent carbon, pushing the π-electrons along the chain to place a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

The true electronic structure is a hybrid of these contributors, which explains the compound's stability and reactivity. wikipedia.orgyoutube.com This delocalization results in partial double bond character for the C-N and C-C single bonds and partial single bond character for the C=C and C=O double bonds. This is consistent with bond lengths determined experimentally or through DFT calculations, which are intermediate between typical single and double bonds. wikipedia.org

A key feature of this compound is the strong intramolecular hydrogen bond (N-H···O). Quantum chemical methods can be used to characterize this interaction in detail. Natural Bond Orbital (NBO) analysis, for example, can quantify the charge transfer from the oxygen lone pair to the antibonding orbital of the N-H bond, providing a measure of the hydrogen bond's strength. The theory of Atoms in Molecules (AIM) can also be used to analyze the electron density at the bond critical point between the hydrogen and oxygen atoms, further characterizing the nature and strength of the interaction. These analyses confirm that the interaction is not purely electrostatic but also has a degree of covalent character, which contributes significantly to the conformational stability of the molecule. mdpi.com

Chemical Reactivity and Derivatization Strategies for 4 Benzylamino but 3 En 2 One

Exploration of Nucleophilic and Electrophilic Sites in 4-(Benzylamino)but-3-en-2-one

The unique electronic structure of this compound gives rise to several nucleophilic and electrophilic sites. The nitrogen atom of the benzylamino group possesses a lone pair of electrons, rendering it a primary nucleophilic center. Additionally, the delocalization of these electrons into the conjugated system enhances the electron density at the α-carbon (C2), making it another potential nucleophilic site. This electron delocalization can be represented by resonance structures that illustrate the distribution of electron density across the N-C=C-C=O system.

Conversely, the carbonyl carbon (C4) is a prominent electrophilic site due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon atom electron-deficient and susceptible to nucleophilic attack. The β-carbon (C3) of the enaminone system also exhibits electrophilic character due to the conjugation with the carbonyl group. This makes it a target for conjugate or Michael additions.

Key Nucleophilic and Electrophilic Sites:

| Site | Type | Rationale |

| Nitrogen Atom | Nucleophilic | Possesses a lone pair of electrons. |

| α-Carbon (C2) | Nucleophilic | Increased electron density due to conjugation with the nitrogen lone pair. |

| Carbonyl Carbon (C4) | Electrophilic | Electron-deficient due to the polarization of the C=O bond. |

| β-Carbon (C3) | Electrophilic | Electron deficiency is induced by conjugation with the electron-withdrawing carbonyl group. |

Functionalization and Derivatization at the Nitrogen Center of this compound

The nucleophilic nitrogen atom is a primary site for functionalization, allowing for the introduction of various substituents, which can significantly alter the molecule's chemical and physical properties.

N-Alkylation: The secondary amine of this compound can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the nitrogen, increasing its nucleophilicity. The choice of base and solvent can influence the reaction's outcome, with some conditions favoring C-alkylation at the α-carbon as a competing pathway.

A study on the N-alkylation of 4-trichloromethylpyrimidinones, which share a similar reactive amino group, demonstrated successful alkylation using various alkylating agents in the presence of potassium carbonate in acetone. These reactions furnished the corresponding N1-alkylated products in yields ranging from 60% to 95% la-press.org. For instance, the reaction with 2-chloroacetamide (B119443) proceeded at room temperature, while reactions with other agents required reflux conditions la-press.org. Another visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been reported to proceed in good yields in the presence of an ammonium (B1175870) bromide additive nih.gov.

N-Acylation: N-acylation of the benzylamino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an enaminone with an amide functionality. The acylation of amines is a widely used transformation and can serve to protect the amino group or to introduce new functional moieties. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct.

For example, the acylation of α-aminophosphonates with acyl chlorides leads to the corresponding N-acyl species digitellinc.com. In the context of enaminones, these reactions can be highly efficient.

Representative N-Alkylation and N-Acylation Reactions of Analogous Enaminones:

| Substrate Analogue | Reagent | Conditions | Product Type | Yield (%) |

| 4-Trichloromethylpyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃, Acetone, r.t., 24 h | N-Alkylation | 60 |

| 4-Trichloromethylpyrimidin-2(1H)-one | Diethyl 2-bromomalonate | K₂CO₃, Acetone, r.t., 16 h | N-Alkylation | 95 |

| Aniline | 4-Hydroxybutan-2-one | NH₄Br, Hexane, 50W 420 nm LED, r.t., 12 h | N-Alkylation | 98 |

| α-Amino-benzylphosphonate | Acyl Chloride | Base | N-Acylation | N/A |

Post-synthetic modification (PSM) refers to the chemical modification of a pre-formed molecular structure. For this compound, PSM at the nitrogen center offers a powerful strategy to create a library of derivatives with diverse functionalities. Beyond simple alkylation and acylation, more complex moieties can be introduced. For instance, the nitrogen atom can participate in Mannich-type reactions or be incorporated into heterocyclic rings through cyclization reactions.

A study on amide-enaminone-based rotaxanes demonstrated that the enaminone motif allows for stopper exchange through nucleophilic attack of an external amine, showcasing the potential for dynamic post-synthetic modifications researchgate.net. Furthermore, the synthesis of various heterocyclic compounds often utilizes the nucleophilicity of the enamine nitrogen in cyclization reactions with suitable electrophiles beilstein-journals.org.

Reactivity at the Carbonyl Moiety of this compound

The carbonyl group is a key electrophilic center in this compound, making it susceptible to a variety of nucleophilic addition and redox reactions.

Reduction: The ketone functionality of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones over other functional groups like esters. The reduction of ketones with NaBH₄ is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) youtube.comyoutube.com. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide youtube.com. Studies on the reduction of various ketones have shown that this method is efficient and generally provides good to excellent yields of the corresponding alcohols dss.go.th.

Summary of Representative Redox Reactions on Analogous Systems:

| Reaction Type | Substrate Type | Reagent/Condition | Product Type |

| Reduction | Ketone | NaBH₄, Methanol | Secondary Alcohol |

| Oxidation | Enaminone | O₂, Photocatalyst | Oxazole |

| Oxidation | Enaminone | Electrochemical | Thiocyanated Enaminone |

The electrophilic carbonyl carbon readily undergoes addition reactions with a variety of nucleophiles, particularly organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi).

Addition of Organometallic Reagents: Grignard and organolithium reagents are powerful nucleophiles that add to the carbonyl carbon to form a new carbon-carbon bond. The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a tertiary alcohol masterorganicchemistry.comyoutube.com. The reaction of organolithium reagents with β-enaminoesters has been shown to be a convenient method for the synthesis of enaminoketones capes.gov.br. In the case of enones, organolithium reagents typically favor 1,2-addition to the carbonyl group over 1,4-conjugate addition wikipedia.org.

The reaction of esters with Grignard reagents results in a double addition to form tertiary alcohols masterorganicchemistry.com. While this compound is a ketone, the principles of nucleophilic addition of these strong organometallic reagents are similar.

Representative Addition Reactions to Ketones:

| Ketone Type | Organometallic Reagent | Product after Workup |

| General | Grignard Reagent (RMgX) | Tertiary Alcohol |

| General | Organolithium (RLi) | Tertiary Alcohol |

Cycloaddition and Annulation Reactions Involving this compound

The conjugated π-system of this compound makes it an interesting candidate for various cycloaddition and annulation reactions, providing pathways to complex heterocyclic and carbocyclic frameworks.

[3+2] Cycloadditions

While β-enaminones are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles, specific studies detailing the reactivity of this compound in this context are not extensively documented in publicly available literature. However, the general reactivity patterns of enaminones suggest that this compound could potentially react with 1,3-dipoles such as azides, nitrile oxides, and diazoalkanes. In these hypothetical reactions, the enamine double bond would act as the dipolarophile, leading to the formation of five-membered heterocyclic rings. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the enaminone and the 1,3-dipole.

Hypothetical [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Potential Product |

| Azide (R-N₃) | Triazoline derivative |

| Nitrile Oxide (R-CNO) | Isoxazoline derivative |

| Diazoalkane (R₂CN₂) | Pyrazoline derivative |

Note: The above table represents potential reactions based on the known reactivity of the enaminone functional group. Specific experimental data for this compound is not available.

[4+2] Cycloadditions (Diels-Alder Type)

The electron-rich double bond of this compound suggests its potential to act as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. Enamines are known to be effective dienophiles, particularly in inverse-electron-demand Diels-Alder reactions where they react with electron-deficient dienes. For instance, the Boger pyridine synthesis utilizes enamines in cycloadditions with 1,2,4-triazines to form pyridines.

Although specific examples involving this compound are not readily found in the literature, it is plausible that it could react with suitable dienes to afford substituted cyclohexene (B86901) derivatives. The stereochemical outcome of such a reaction would be governed by the principles of the Diels-Alder reaction, including the endo rule.

Potential [4+2] Cycloaddition of this compound

| Diene | Dienophile | Potential Product |

| Electron-deficient diene | This compound | Substituted cyclohexene derivative |

Note: This represents a potential reaction based on the known reactivity of enamines in Diels-Alder reactions. Specific experimental data for this compound is not available.

Stereoselective Transformations and Asymmetric Synthesis Leveraging this compound

The prochiral nature of the enamine double bond and the adjacent carbonyl group in this compound presents opportunities for stereoselective transformations to generate chiral building blocks.

Asymmetric reduction of the carbon-carbon double bond or the carbonyl group could lead to the formation of chiral β-amino ketones or chiral β-amino alcohols, respectively. Such transformations could potentially be achieved using chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, iridium) with chiral phosphine (B1218219) ligands, or through biocatalysis.

Furthermore, the nitrogen atom of the enaminone could be derivatized with a chiral auxiliary. This would introduce a chiral element into the molecule, which could then direct the stereochemical outcome of subsequent reactions, such as alkylation at the α-position to the carbonyl group or cycloaddition reactions. After the desired stereoselective transformation, the chiral auxiliary could be removed to yield the enantiomerically enriched product.

Potential Stereoselective Transformations of this compound

| Transformation | Method | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Ru-BINAP) | Chiral β-amino ketone |

| Diastereoselective Alkylation | Attachment of a chiral auxiliary followed by alkylation | Chiral α-substituted β-amino ketone |

Note: These are potential stereoselective transformations based on established methods for related β-amino ketone systems. Specific research findings for this compound are not available in the reviewed literature.

Applications of 4 Benzylamino but 3 En 2 One in Organic Synthesis and Materials Science Non Biological Focus

4-(Benzylamino)but-3-en-2-one as a Versatile Synthetic Building Block

The reactivity of this compound is primarily centered around its enaminone core, which possesses both nucleophilic and electrophilic character. This dual reactivity allows it to participate in a wide array of chemical transformations, making it a valuable starting material for the synthesis of diverse organic compounds.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Piperidines)

The construction of nitrogen-containing heterocyclic rings is a cornerstone of synthetic organic chemistry, owing to the prevalence of these motifs in pharmaceuticals, agrochemicals, and natural products. This compound serves as a competent precursor for the synthesis of several important classes of N-heterocycles.

Pyrroles: While direct, documented examples of pyrrole (B145914) synthesis starting specifically from this compound are not extensively reported in readily available literature, the general reactivity of β-enaminones suggests its potential in established pyrrole syntheses. For instance, the Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Although this compound is not a 1,4-dicarbonyl compound itself, its enaminone structure could potentially be modified or reacted with a suitable partner to generate an intermediate amenable to cyclization into a pyrrole ring. The inherent nitrogen atom in its structure makes it a prime candidate for incorporation into the final heterocyclic ring.

Pyridines: The synthesis of substituted pyridines can be envisioned using this compound as a key component. The Hantzsch pyridine (B92270) synthesis, a well-established multi-component reaction, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. Modified Hantzsch-type reactions or other pyridine syntheses that utilize β-enaminones as one of the components could potentially employ this compound to introduce a benzylamino-substituted fragment into the final pyridine ring. The enone part of the molecule can react with another active methylene (B1212753) compound to build the pyridine scaffold.

Piperidines: Piperidines, the saturated counterparts of pyridines, are also accessible from precursors derived from this compound. The synthesis of piperidines often involves the reduction of corresponding pyridine derivatives or the cyclization of acyclic amino-carbonyl compounds. Therefore, pyridines synthesized from this compound could be subsequently reduced to the corresponding piperidines. Alternatively, the enaminone could undergo reactions that lead to the formation of a δ-amino ketone intermediate, which could then be cyclized and reduced to afford a substituted piperidine.

The following table summarizes the potential synthetic pathways to these heterocycles from this compound, based on established organic reactions for the broader class of enaminones.

| Heterocycle | Potential Synthetic Route | Key Reaction Type |

| Pyrrole | Reaction with an α-haloketone followed by cyclization | Paal-Knorr type synthesis |

| Pyridine | Condensation with a 1,3-dicarbonyl compound and an ammonium (B1175870) source | Hantzsch-type pyridine synthesis |

| Piperidine | Reduction of a pyridine precursor or cyclization of a δ-amino ketone intermediate | Catalytic Hydrogenation / Reductive Amination |

Intermediate in the Formation of Complex Polycyclic Architectures

The utility of this compound extends beyond the synthesis of simple monocyclic heterocycles. Its functional groups provide handles for the construction of more intricate polycyclic systems. Through carefully designed reaction sequences, this enaminone can be elaborated into fused or bridged ring systems that are of interest in medicinal chemistry and materials science.

For instance, the enamine and ketone functionalities can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with suitable dienophiles or dipolarophiles. These reactions can lead to the rapid construction of bicyclic or polycyclic frameworks containing nitrogen. The benzyl (B1604629) group can also be functionalized or removed at a later stage to allow for further diversification of the molecular architecture. The ability to build complexity in a stepwise and controlled manner makes this compound a valuable tool for synthetic chemists targeting complex molecular targets.

Role of this compound and its Derivatives in Catalysis

The field of catalysis has been revolutionized by the development of novel ligand systems and organocatalysts. The structural features of this compound make it and its derivatives attractive candidates for applications in both metal-based and metal-free catalysis.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions. By modifying the benzyl group or the enaminone backbone, a diverse library of bidentate or even polydentate ligands can be synthesized. These ligands can then be used to prepare transition metal complexes for applications in homogeneous catalysis, such as in cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, these ligands can be anchored to solid supports, such as polymers or silica (B1680970) gel, to create heterogeneous catalysts. Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling, making them highly desirable for industrial applications. The versatility in the design of ligands derived from this compound allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity.

Exploration as an Organocatalyst or Co-catalyst

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. The enamine moiety present in this compound is a key functional group in many organocatalytic transformations.

Enamine catalysis, a major area of organocatalysis, involves the reaction of a carbonyl compound with a secondary amine catalyst to form a nucleophilic enamine intermediate. While this compound itself is a secondary amine derivative, its inherent structure could be modified to create more effective organocatalysts. For example, the introduction of chiral centers into the molecule could lead to the development of novel asymmetric organocatalysts for enantioselective synthesis.

Moreover, the compound could potentially act as a co-catalyst in synergistic catalytic systems, where it might activate one of the reactants or interact with the main catalyst to enhance its performance.

Integration of this compound into Advanced Materials

The development of new materials with tailored properties is a major focus of modern research. The chemical functionalities of this compound make it a suitable building block for the synthesis of various advanced materials.

By incorporating this enaminone into polymer chains, either as a monomer or as a functional pendant group, new polymers with specific properties can be designed. For example, the presence of the amino and carbonyl groups could impart improved thermal stability, altered solubility, or the ability to coordinate metal ions, leading to applications in areas such as polymer-supported catalysis, sensing, or as components in stimuli-responsive materials.

Furthermore, the conjugated π-system of the enaminone moiety suggests potential applications in the field of organic electronics. By extending the conjugation through chemical modification, derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as organic dyes. The ability to tune the electronic properties through synthetic modification is a key advantage in the design of new organic materials for electronic applications.

Precursors for Polymer Synthesis and Polycondensation Reactions

The structure of this compound, containing a reactive enaminone moiety, makes it an intriguing candidate as a building block for novel polymers. While this specific monomer has not been extensively reported in polymerization studies, the broader class of β-enaminones has been successfully employed in the synthesis of polyenaminones. These polymers are vinylogous polyamides and can be prepared through polycondensation reactions. mdpi.comgdckulgam.edu.in

For this compound to act as a monomer in polycondensation, it would typically require a second reactive functional group to enable chain extension. farabi.university For instance, if a functional group amenable to polymerization (e.g., a carboxylic acid, ester, or another amine) were incorporated into the benzyl ring or the alkyl chain, the resulting bifunctional monomer could undergo step-growth polymerization with a suitable co-monomer. youtube.com

The polymerization of bifunctional enaminone monomers generally proceeds via transamination or reaction with other difunctional reagents to yield high molecular weight polymers. mdpi.com The resulting polyenaminones often exhibit desirable properties such as thermal stability and film-forming capabilities, making them attractive for various material applications. mdpi.com

Table 1: Hypothetical Polycondensation Reaction of a Bifunctional this compound Derivative

| Monomer A | Monomer B | Polymerization Type | Resulting Polymer | Potential Properties |

| 4-((4-carboxybenzyl)amino)but-3-en-2-one | Hexamethylenediamine | Polycondensation (Amide formation) | Polyamide-enaminone | High thermal stability, good mechanical strength |

| 4-((4-aminobenzyl)amino)but-3-en-2-one | Terephthaloyl chloride | Polycondensation (Amide formation) | Polyamide-enaminone | Rigid structure, potential for liquid crystallinity |

Note: This table presents hypothetical examples to illustrate the potential of bifunctional derivatives of this compound in polymer synthesis.

Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers

The β-enaminone functional group is an excellent chelating ligand for various metal ions due to the presence of both a hard carbonyl oxygen and a softer amino nitrogen donor atom. researchgate.netisnra.net This dual-coordinating ability allows β-enaminones to form stable complexes with a wide range of metals, making them promising organic linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com

In the context of this compound, the enaminone moiety can coordinate to metal centers, while the benzyl group can be functionalized to introduce additional coordination sites, thus enabling the formation of extended one-, two-, or three-dimensional networks. For example, the introduction of a carboxylate or pyridyl group on the benzyl ring would provide a secondary binding site necessary for the formation of a robust framework structure.

The nature of the metal ion and the geometry of the ligand play a crucial role in determining the final topology and properties of the resulting MOF or coordination polymer. nih.gov The steric bulk of the benzyl group in this compound could also influence the packing of the framework and the size of the pores within the material.

Table 2: Potential Coordination Modes of Functionalized this compound in MOFs

| Functionalized Ligand | Metal Ion | Potential Coordination Mode | Resulting Framework Dimensionality | Potential Application |

| 4-((4-carboxybenzyl)amino)but-3-en-2-one | Zn(II), Cu(II) | Bidentate (enaminone) + Monodentate (carboxylate) | 2D or 3D | Gas storage, catalysis |

| 4-((4-pyridylbenzyl)amino)but-3-en-2-one | Ag(I), Cd(II) | Bidentate (enaminone) + Monodentate (pyridyl) | 1D, 2D, or 3D | Luminescent sensing |

Note: This table illustrates the potential of functionalized derivatives of this compound as linkers in MOFs and coordination polymers based on the known coordination chemistry of β-enaminones.

Exploration in Optoelectronic Materials (excluding biological interactions)

The conjugated π-system of the enaminone backbone (N-C=C-C=O) in this compound, extended by the benzyl group, suggests its potential for applications in optoelectronic materials. researchgate.netruc.dk Enaminones and related Schiff bases are known to exhibit interesting photophysical properties, including fluorescence and nonlinear optical (NLO) activity. ruc.dkresearchgate.net

The electronic properties of such molecules can be tuned by modifying the substituents on the aromatic ring or by extending the conjugation. The donor-acceptor nature of the enaminone system, where the amino group acts as an electron donor and the carbonyl group as an electron acceptor, can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for many optoelectronic applications. ruc.dk

Polymers incorporating the this compound moiety could potentially be used in organic light-emitting diodes (OLEDs) or as organic semiconductors. rsc.org The photoluminescence properties of such materials would be influenced by the polymer chain conformation and intermolecular interactions. mit.edu While specific studies on the optoelectronic properties of this compound are limited, the general characteristics of the enaminone chromophore make it a promising area for future research.

Table 3: Predicted Optoelectronic Properties of Materials Based on this compound

| Material Type | Key Structural Feature | Potential Optoelectronic Property | Potential Application |

| Monomeric this compound | Conjugated enaminone system | Fluorescence, Nonlinear optical response | Optical switching, frequency doubling |

| Polyenaminone with benzylamino side chains | Extended π-conjugation along the polymer backbone | Electroluminescence, Photoconductivity | Organic LEDs (OLEDs), Organic photovoltaics (OPVs) |

| MOF with this compound linkers | Ordered arrangement of chromophores | Solid-state luminescence, Sensing | Chemical sensors, solid-state lighting |

Note: The properties and applications listed in this table are predictive and based on the known characteristics of the enaminone functional group and related conjugated organic materials.

Theoretical and Computational Studies on the Electronic and Spectroscopic Properties of 4 Benzylamino but 3 En 2 One

Prediction and Analysis of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of 4-(Benzylamino)but-3-en-2-one could be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is a cornerstone for studying the excited states of molecules. Calculations would typically be performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to simulate the UV-Visible absorption spectrum.

The analysis would identify the key electronic transitions, such as π→π* and n→π*, their corresponding excitation energies, and oscillator strengths. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in these transitions, with the HOMO→LUMO transition often representing the lowest energy absorption band. By examining the molecular orbitals involved, researchers can characterize the nature of these transitions, for instance, as intramolecular charge transfer (ICT) events. The emission spectrum (fluorescence) would be modeled by first optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state.

A hypothetical data table for predicted electronic transitions would look like this:

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | Data not available | HOMO → LUMO+1 |

This table represents a template of expected results from a TD-DFT calculation; no experimental or calculated data for this compound is currently available.

Computational Elucidation of Vibrational Frequencies and Modes

The vibrational (infrared and Raman) spectra of this compound would be elucidated through frequency calculations using Density Functional Theory (DFT). After obtaining the optimized, lowest-energy molecular geometry, a frequency analysis is performed at the same level of theory. This computation yields a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms (e.g., stretching, bending, rocking). Visualization of these modes allows for precise assignment of the peaks in an experimental spectrum. For instance, characteristic vibrational modes for this compound would include C=O stretching, C=C stretching, N-H bending, and C-N stretching. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by an empirical scaling factor (around 0.96) for better comparison with experimental data.

A representative data table for vibrational analysis would be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |

| ν(C=O) | Data not available | Data not available | Strong | Carbonyl stretch |

| ν(C=C) | Data not available | Data not available | Medium | Alkene stretch |

| δ(N-H) | Data not available | Data not available | Medium | Amine bend |

| ν(C-N) | Data not available | Data not available | Medium | C-N stretch |

This table is a template illustrating how vibrational data would be presented. No specific calculated values for this compound are available in the literature.

Quantum Chemical Descriptors for Reactivity

The chemical reactivity of this compound can be explored through various quantum chemical descriptors derived from DFT calculations.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Fukui Functions: To gain a more detailed, atom-specific understanding of reactivity, the Fukui function is calculated. This descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui function provides numerical values for each atom, pinpointing the most reactive sites.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A summary table for these descriptors would be:

| Parameter | Definition | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Hardness (η) | Resistance to change in electron distribution | Data not available |

| Electrophilicity (ω) | Propensity to accept electrons | Data not available |

This table shows the standard quantum chemical descriptors that would be calculated. Values are absent due to the lack of specific studies on this compound.

Solvation Effects and Their Influence on the Electronic Structure

The electronic properties of a molecule can be significantly influenced by its solvent environment. Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium.

By performing TD-DFT and geometry optimization calculations within the PCM framework for different solvents (e.g., ethanol (B145695), DMSO, water), one can predict how solvent polarity affects the electronic absorption spectra (solvatochromism), molecular geometry, and the energies of the frontier molecular orbitals. For polar molecules like this compound, an increase in solvent polarity is often predicted to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, depending on the nature of the electronic transition and the difference in dipole moment between the ground and excited states. These calculations are vital for correlating theoretical predictions with experimental data, which are typically recorded in solution.

Future Research Trajectories and Innovations in 4 Benzylamino but 3 En 2 One Chemistry

Development of Sustainable and Scalable Synthetic Methodologies

Future research will prioritize the development of environmentally benign and economically viable methods for synthesizing 4-(benzylamino)but-3-en-2-one. While traditional methods often involve the condensation of a β-dicarbonyl compound with an amine, sometimes requiring harsh conditions, modern approaches focus on green chemistry principles. mdpi.com

Key areas of development include:

Solvent-Free and Aqueous Synthesis: Performing reactions "on water" or under solvent-free conditions can dramatically reduce waste and enhance reaction rates. mdpi.comresearchgate.net The use of water as a medium is particularly attractive due to its low cost, safety, and unique reactivity effects stemming from hydrogen bonding. researchgate.net

Catalyst Innovation: Research into novel catalysts, such as silica-supported polyphosphoric acid (PPA-SiO2) or ceric ammonium (B1175870) nitrate, can lead to milder reaction conditions, shorter reaction times, and higher yields. mdpi.comorganic-chemistry.org The development of reusable, Earth-abundant metal catalysts is also a significant goal. sigmaaldrich.com

Energy-Efficient Methods: Techniques like mechanochemical grinding and photocatalysis offer alternatives to conventional heating, reducing energy consumption and often providing access to unique reaction pathways. organic-chemistry.orgbeilstein-journals.org

Flow Chemistry and Scalability: Continuous flow processes are instrumental for scaling up synthesis in a safe and controlled manner. rsc.orgbeilstein-journals.org Adapting known batch syntheses of enaminones to flow systems will be crucial for industrial applications. Additionally, employing synthetic equivalents like Gold's reagents can facilitate optimized and scalable procedures for producing a variety of enaminones. nih.gov

| Methodology | Traditional Approach | Sustainable/Future Approach | Key Advantages |

| Solvent | Organic solvents (e.g., Toluene, Xylene) | Water, Solvent-free, Bio-based solvents (e.g., CPME) beilstein-journals.org | Reduced waste, lower cost, enhanced safety, improved reaction rates researchgate.net |

| Catalysis | Often requires stoichiometric acid/base catalysts | Heterogeneous catalysts (e.g., PPA-SiO2) mdpi.com, Photocatalysis beilstein-journals.org | Catalyst reusability, milder conditions, high efficiency |

| Energy Input | Conventional heating (reflux) | Mechanochemistry, Microwave irradiation, Photochemistry | Reduced energy consumption, faster reactions, novel reactivity |

| Scalability | Batch processing | Continuous flow synthesis rsc.org | Improved safety, consistency, and throughput for industrial scale |

Discovery of Unprecedented Reactivity Patterns and Transformations

The synthetic utility of enaminones like this compound is largely due to their versatile structure, which combines the characteristics of an enamine and an enone. mdpi.com Future research will focus on uncovering reactivity beyond classical nucleophilic additions and cyclizations.

Emerging areas of exploration include:

Redox-Active Transformations: Enaminones can participate in oxidative coupling and other redox reactions to construct new C-N bonds, leading to polyfunctionalized amines. researchgate.netresearcher.life

Radical Processes: The engagement of enaminones in radical cross-coupling and polymerization reactions is an expanding field of study, offering new strategies for creating complex molecular architectures and functional materials. researchgate.netresearcher.life

Domino and Cascade Reactions: Designing novel domino reactions using this compound as a substrate can enable the rapid assembly of complex heterocyclic structures from simple starting materials in a single pot. acs.org

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of enaminones will be crucial for synthesizing optically active compounds, which are highly valuable in medicinal chemistry. google.com This includes formal aza- and oxo-[3+2] cycloaddition reactions, which can be directed to different products by carefully selecting the catalyst and additives. researchgate.net

| Reactivity Pattern | Description | Potential Products from this compound |

| Intramolecular Cyclization | Formation of new rings by reactions within the same molecule under mild conditions. researcher.life | Novel nitrogen-containing heterocycles (e.g., pyridines, quinolines). |

| Redox-Active Coupling | Oxidative reactions that form new carbon-nitrogen bonds. researchgate.net | Polyfunctional amines and complex nitrogenous frameworks. |

| Radical Cross-Coupling | Participation in radical-mediated reactions to form new carbon-carbon or carbon-heteroatom bonds. researcher.life | Functionalized polymers, sophisticated molecular architectures. |

| Domino Cycloadditions | Multi-step reactions, such as aza-Michael followed by 1,2-addition, to build complex scaffolds. acs.org | Bridged ring systems like morphan derivatives. acs.org |

Exploration of Novel Applications in Emerging Fields of Chemical Technology

The unique electronic and structural features of this compound make it a promising candidate for applications beyond its role as a synthetic intermediate. Future research will likely explore its utility in materials science, sensor technology, and other emerging fields.

Potential innovative applications include:

Functional Materials: The conjugated π-system of the enaminone scaffold suggests potential for use in organic electronics, such as organic solar cells or light-emitting diodes. Their ability to participate in polymerization could lead to the development of novel functional polymers. researchgate.netresearcher.life

Chemosensors: The amine and carbonyl groups can act as binding sites for metal ions or other analytes. Modification of the benzyl (B1604629) or ketone portion of the molecule could lead to compounds that exhibit a colorimetric or fluorescent response upon binding, forming the basis for new chemosensors.

Corrosion Inhibitors: Molecules containing nitrogen, oxygen, and π-systems are often effective corrosion inhibitors for metals. This compound could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments.

Advanced Pharmaceutical Scaffolds: While enaminones are known precursors to bioactive compounds, this compound itself or its close derivatives could be explored as privileged structures for developing multi-target agents, such as receptor tyrosine kinase inhibitors or other novel therapeutics. mdpi.comresearchgate.net

Advanced Characterization Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. Future research will increasingly rely on advanced analytical techniques to provide real-time insights into these processes.

Key techniques and their potential applications include:

In-Situ Spectroscopy: Using techniques like in-situ Fourier-transform infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct observation of reactants, intermediates, and products as the reaction progresses, providing critical data on reaction kinetics and pathways.

Advanced Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify transient intermediates, as demonstrated in photocatalyzed enaminone synthesis where radical adducts were detected. beilstein-journals.org Electrospray ionization-mass spectrometry (ESI-MS) can also be used to intercept and characterize fleeting species in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can be used to model reaction energy profiles, predict transition state geometries, and rationalize observed reactivity and selectivity. This can help elucidate complex mechanisms, such as the different pathways in cycloaddition reactions. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional structure of reaction products, which is crucial for confirming stereochemistry and understanding reaction outcomes, as seen in the characterization of novel morphan derivatives. acs.org

| Technique | Type of Insight | Application Example for this compound Chemistry |

| In-Situ NMR/FTIR | Real-time monitoring of species concentration | Tracking the rate of formation and isomerization during synthesis. |

| GC-MS / ESI-MS | Identification of transient intermediates | Detecting radical intermediates in photocatalytic reactions. beilstein-journals.org |

| DFT Calculations | Energy profiles, transition states, reaction pathways | Modeling the mechanism of a novel cycloaddition reaction to predict product ratios. |

| X-Ray Crystallography | Unambiguous 3D molecular structure | Confirming the stereochemical outcome of an asymmetric synthesis. acs.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how research is conducted. mdpi.com For this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.

Future directions in this domain include:

Reaction Outcome Prediction: ML models, trained on large databases of chemical reactions, can predict the likely products of a reaction involving this compound with novel reagents, even if that specific reaction has never been performed. chemintelligence.comeurekalert.org

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and even biological properties of novel derivatives of this compound without the need for synthesis and testing. chemintelligence.com This accelerates the design of molecules with desired characteristics.

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound, potentially identifying pathways that a human chemist might overlook. ijsetpub.com

Automated Reaction Optimization: By integrating ML algorithms with automated robotic synthesis platforms, it is possible to create closed-loop systems that can autonomously experiment to find the optimal conditions (temperature, solvent, catalyst) for a given transformation, maximizing yield and selectivity. mdpi.comresearchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Algorithms predict reaction outcomes, yields, and molecular properties. chemintelligence.comijsetpub.com | Reduces trial-and-error experimentation; prioritizes synthesis of high-potential derivatives. |

| Retrosynthesis | AI proposes synthetic pathways to a target molecule. ijsetpub.com | Accelerates the design of synthetic routes for complex molecules based on the enaminone scaffold. |

| Process Optimization | ML algorithms analyze experimental data to identify optimal reaction conditions. mdpi.com | Rapidly achieves high-yield, selective syntheses, making processes more efficient and economical. |

| Data Mining | AI analyzes vast chemical literature to uncover hidden relationships and inspire new ideas. | Identifies unexplored reactivity patterns or potential applications by connecting disparate data points. |

Q & A

Advanced Research Question

- Temperature Control : Lower temperatures (0–5°C) reduce undesired polymerization of the enone.

- Protecting Groups : Temporarily protect the amine (e.g., Boc protection) to prevent nucleophilic interference.

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems.

Evidence from trifluoromethyl-substituted analogs highlights the role of steric and electronic effects in minimizing side products .

How can chiral chromatography differentiate stereoisomers in derivatives of this compound?

Advanced Research Question

- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/IPA mobile phases to resolve enantiomers.

- Dynamic Kinetic Resolution : Couple chromatography with asymmetric catalysis (e.g., chiral ligands in Pd-mediated reactions).

Studies on (Z)-β-ionone analogs demonstrate baseline separation of enantiomers with >99% ee under optimized conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes, which may react with enones.

Safety data for structurally related enones emphasize risks of dermal irritation and respiratory sensitization .

How do electronic substituent effects influence the bioactivity of this compound analogs?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, increasing reactivity in Michael additions (e.g., trifluoromethyl groups improve cytotoxicity in fungal metabolites) .

- Electron-Donating Groups (EDGs) : Stabilize intermediates in radical scavenging assays (e.g., methoxy groups in dehydrozingerone analogs boost antioxidant activity) .

Dose-response studies (IC₅₀ values) and QSAR models correlate substituent Hammett constants (σ) with bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.